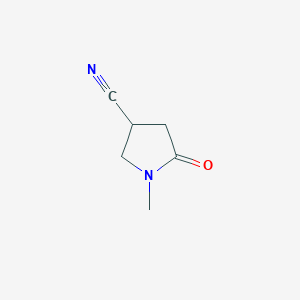![molecular formula C6H13NO4S B070002 Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI) CAS No. 178895-57-3](/img/structure/B70002.png)
Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI) is an organic compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The exact mechanism of action of Methanesulfinic acid is not fully understood. However, it is believed to function as a reducing agent and antioxidant by donating electrons to reactive oxygen species (ROS) and other free radicals, thereby neutralizing their harmful effects. It has also been shown to inhibit the activity of certain enzymes that are involved in the production of ROS.
Efectos Bioquímicos Y Fisiológicos
Methanesulfinic acid has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress and damage, which is implicated in many diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Methanesulfinic acid has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methanesulfinic acid is its versatility as a reagent for the synthesis of various organic compounds. It is also relatively stable and easy to handle in the laboratory. However, one of the limitations of Methanesulfinic acid is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the study of Methanesulfinic acid. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential therapeutic applications of Methanesulfinic acid, particularly in the treatment of diseases associated with oxidative stress and inflammation. Additionally, the study of the mechanism of action of Methanesulfinic acid may lead to the development of new antioxidant and anti-inflammatory agents.
Métodos De Síntesis
Methanesulfinic acid can be synthesized using various methods, including the reaction of methane sulfonyl chloride with sodium methoxide or sodium sulfite. Another method involves the reaction of dimethyl sulfoxide with hydrogen peroxide in the presence of a catalyst. The synthesis of Methanesulfinic acid is a complex process that requires careful control of reaction conditions and purification steps.
Aplicaciones Científicas De Investigación
Methanesulfinic acid has been extensively studied for its potential applications in various fields of science, including organic chemistry, biochemistry, and pharmacology. It has been used as a reagent for the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. Methanesulfinic acid has also been studied for its potential as a reducing agent and antioxidant.
Propiedades
Número CAS |
178895-57-3 |
|---|---|
Nombre del producto |
Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI) |
Fórmula molecular |
C6H13NO4S |
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
[(2-methylpropan-2-yl)oxycarbonylamino]methanesulfinic acid |
InChI |
InChI=1S/C6H13NO4S/c1-6(2,3)11-5(8)7-4-12(9)10/h4H2,1-3H3,(H,7,8)(H,9,10) |
Clave InChI |
UTFBMVXBMJUCBI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCS(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCS(=O)O |
Sinónimos |
Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)




![3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B69942.png)





![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)